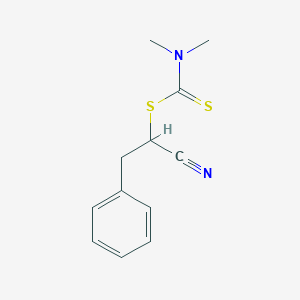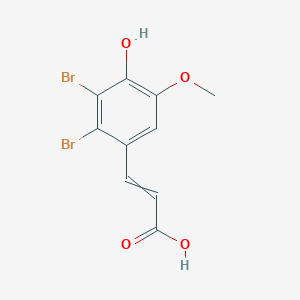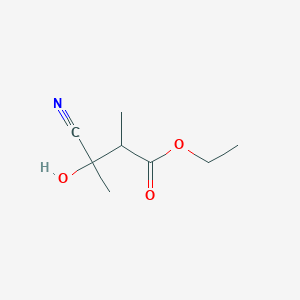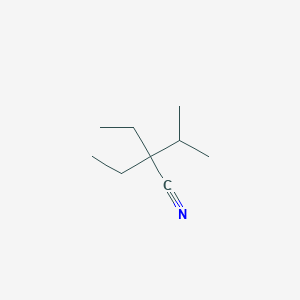
Benzyl(dimethyl)silyl--mercury (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(dimethyl)silyl–mercury (2/1) is a compound that features a unique combination of benzyl, dimethylsilyl, and mercury groups
Vorbereitungsmethoden
The synthesis of Benzyl(dimethyl)silyl–mercury (2/1) typically involves the reaction of benzyl chloride with dimethylsilyl chloride in the presence of a mercury salt. The reaction conditions often require a base to facilitate the formation of the silyl ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzyl(dimethyl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized mercury species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The benzyl and dimethylsilyl groups can participate in substitution reactions, often facilitated by nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl(dimethyl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions.
Medicine: Research into the compound’s potential medicinal applications is ongoing, particularly in the context of mercury-based therapies.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which Benzyl(dimethyl)silyl–mercury (2/1) exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The silyl groups can also participate in reactions that modify the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Benzyl(dimethyl)silyl–mercury (2/1) can be compared to other organomercury compounds, such as methylmercury and ethylmercury. Unlike these simpler compounds, Benzyl(dimethyl)silyl–mercury (2/1) features a more complex structure with both silyl and benzyl groups, which can influence its reactivity and applications. Similar compounds include:
Methylmercury: Known for its toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Utilized in antifungal and antibacterial applications.
This detailed overview provides a comprehensive understanding of Benzyl(dimethyl)silyl–mercury (2/1), its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
61576-78-1 |
|---|---|
Molekularformel |
C18H26HgSi2 |
Molekulargewicht |
499.2 g/mol |
InChI |
InChI=1S/2C9H13Si.Hg/c2*1-10(2)8-9-6-4-3-5-7-9;/h2*3-7H,8H2,1-2H3; |
InChI-Schlüssel |
IDLRHOUGOCJYAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)CC1=CC=CC=C1.C[Si](C)CC1=CC=CC=C1.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)

![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)





![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

